(R)-2-Phenylpropane-1,2-diol

Catalog No.
S8575881
CAS No.
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
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(R)-2-Phenylpropane-1,2-diol

Product Name

(R)-2-Phenylpropane-1,2-diol

IUPAC Name

(2R)-2-phenylpropane-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3/t9-/m0/s1

InChI Key

LNCZPZFNQQFXPT-VIFPVBQESA-N

Canonical SMILES

CC(CO)(C1=CC=CC=C1)O

Isomeric SMILES

C[C@](CO)(C1=CC=CC=C1)O

(R)-2-Phenylpropane-1,2-diol, also known as (R)-1-phenylpropane-1,2-diol, is a chiral compound characterized by the presence of two hydroxyl groups on adjacent carbon atoms in a propane chain, with a phenyl group attached to one of the carbons. This compound exhibits stereoisomerism, with the (R) configuration denoting the spatial arrangement of its substituents. The molecular formula for (R)-2-phenylpropane-1,2-diol is C9_{9}H12_{12}O2_{2}, and it has a melting point of approximately 83–84 °C. The compound is typically synthesized as a colorless solid and is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

Typical of diols. It can undergo oxidation to form corresponding carbonyl compounds, such as ketones or aldehydes. The oxidation can be facilitated by various oxidizing agents including dichromate or permanganate. Additionally, this compound can act as a nucleophile in substitution reactions due to the presence of the hydroxyl groups, allowing for further derivatization into more complex molecules.

Research indicates that (R)-2-phenylpropane-1,2-diol exhibits biological activity that may include antimicrobial properties. Its structural similarity to other biologically relevant compounds may suggest potential interactions with biological systems. For example, studies have shown that derivatives of phenolic compounds can exhibit antioxidant activity and may play roles in modulating biochemical pathways.

The synthesis of (R)-2-phenylpropane-1,2-diol can be achieved through various methods:

  • Enzymatic Synthesis: Using specific alcohol dehydrogenases from microorganisms like Lactobacillus brevis, which catalyze the reduction of ketones to diols in a stereoselective manner .
  • Chemical Reduction: The compound can be synthesized via the reduction of 2-hydroxypropiophenone using reducing agents such as sodium borohydride or lithium aluminum hydride .
  • Asymmetric Synthesis: Techniques such as asymmetric hydrogenation or using chiral catalysts can also yield (R)-2-phenylpropane-1,2-diol selectively from prochiral substrates.

(R)-2-Phenylpropane-1,2-diol has several applications:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds due to its chiral nature.
  • Flavoring Agents: The compound may be used in flavoring and fragrance formulations due to its pleasant aromatic properties.
  • Cosmetics: Its moisturizing properties make it suitable for use in cosmetic formulations.

Studies on the interactions of (R)-2-phenylpropane-1,2-diol with biological systems have highlighted its potential as a substrate for enzymatic reactions. Research has focused on its interactions with alcohol dehydrogenases and other enzymes that facilitate its conversion into various metabolites . These studies often explore kinetic parameters and enzymatic efficiency under different conditions.

Several compounds share structural similarities with (R)-2-phenylpropane-1,2-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-DihydroxybenzeneTwo hydroxyl groups on a benzene ringCommonly known as resorcinol; used in dyes and pharmaceuticals.
1-PhenylethanolHydroxyl group on an ethane chainLess sterically hindered; used in perfumes and flavorings.
3-(Hydroxyphenyl)propanediolHydroxyl group on a propanediol backboneExhibits different biological activities; used in cosmetics.
1-(4-Hydroxyphenyl)ethanolHydroxyl group on an ethylene chain with para-substitutionKnown for antioxidant properties; used in food preservation.

The uniqueness of (R)-2-phenylpropane-1,2-diol lies in its specific stereochemistry and functional group arrangement, which influences its reactivity and biological properties compared to these similar compounds.

Traditional Organic Synthesis Approaches

Classical organic synthesis routes for 1,2-diols often involve dihydroxylation of alkenes or reduction of α-hydroxy ketones. However, these methods face challenges in achieving high enantiomeric excess (ee) for (R)-PPD due to competing side reactions and limited stereochemical control. For example, the reduction of 2-hydroxypropiophenone using conventional reductants like sodium borohydride (NaBH₄) typically yields racemic mixtures, necessitating costly chromatographic separations. While stoichiometric chiral auxiliaries or resolving agents can improve selectivity, such approaches are economically and environmentally unsustainable for large-scale production.

Catalytic Asymmetric Synthesis Strategies

Enzymatic catalysis has emerged as a superior method for asymmetric synthesis of (R)-PPD. Whole-cell biocatalysts, such as Escherichia coli expressing benzaldehyde lyase (BAL) or Lactobacillus brevis alcohol dehydrogenase (LbADH), enable stereoselective carboligation and oxidoreduction under microaqueous conditions. For instance:

  • BAL-Catalyzed Carboligation: BAL converts benzaldehyde and acetaldehyde into (R)-2-hydroxypropiophenone ((R)-HPP) with >99% ee via a stereospecific C–C bond-forming reaction.
  • LbADH-Mediated Oxidoreduction: LbADH reduces (R)-HPP to (R)-PPD using NADPH as a cofactor, with 1,5-pentanediol serving as a "smart cosubstrate" for in situ cofactor regeneration.

This two-step cascade achieves product concentrations up to 63.8 g L⁻¹ and space-time yields of 144 g L⁻¹ d⁻¹, outperforming traditional chemical methods in both efficiency and stereoselectivity.

Biocatalytic Routes Utilizing Enzymatic Systems

Recent advances in biocatalysis highlight the flexibility of modular enzyme systems for (R)-PPD synthesis. Key innovations include:

Table 1: Performance Metrics of Biocatalytic (R)-PPD Synthesis

ParameterValue
Maximum Product Concentration63.8 g L⁻¹
Overall Yield98%
Space-Time Yield144 g L⁻¹ d⁻¹
Target Isomer Content95.4%
Catalyst Productivity0.51 kg kg⁻¹

Process Highlights:

  • Microaqueous Reaction Systems: Replacing aqueous buffers with organic solvents (e.g., methyl tert-butyl ether) enhances substrate solubility and reduces microbial contamination risks.
  • Cofactor Regeneration: 1,5-Pentanediol acts as both a cosolvent and a hydride donor, enabling NADPH recycling without additional enzymatic systems.
  • Cell Retention and Reuse: Lyophilized whole-cell catalysts retain >90% activity after three reaction cycles, reducing production costs.

Optimization of Diastereoselective Alkylation Techniques

While alkylation is not a direct step in (R)-PPD synthesis, reaction engineering plays a pivotal role in minimizing diastereomer formation. Critical optimizations include:

  • Substrate Purity: Impurities in aldehyde feedstocks (e.g., oxidized byproducts) inhibit enzyme activity and reduce ee. Freshly distilled benzaldehyde ensures >98% ee in (R)-HPP.
  • Cosubstrate Selection: 1,5-Pentanediol increases reaction rates and final product concentrations compared to 2-propanol, as it partitions favorably into the organic phase and stabilizes enzymes.
  • Temperature Control: Maintaining reactions at 30°C balances enzyme activity and stability, preventing thermal denaturation during prolonged incubations.

Role in A3 Adenosine Receptor Antagonist Development

The stereospecific configuration of (R)-2-phenylpropane-1,2-diol makes it indispensable in synthesizing antagonists for the A3 adenosine receptor (A3AR), a GPCR target for inflammatory and oncological therapies. Structural studies reveal that derivatives of this diol participate in critical hydrogen-bonding interactions with Thr94³·³⁶ and His272⁷·⁴³ residues in the A3AR binding pocket [4]. These interactions stabilize antagonist-bound receptor conformations, preventing the conformational shifts required for G-protein activation.

For example, truncation of the 5′-uronamide group from agonist scaffolds like IB-MECA (1a) and replacement with (R)-2-phenylpropane-1,2-diol-derived side chains yielded potent antagonists (e.g., compound 5 in [4]). This modification abolished agonist activity by eliminating hydrogen-bond donor capacity while maintaining high receptor affinity (Ki < 10 nM) [4]. Molecular dynamics simulations confirm that the diol’s phenyl group induces π-stacking with Phe168⁵·⁵⁸, further stabilizing the antagonist-receptor complex [4].

Table 1: Key A3AR Antagonists Derived from (R)-2-Phenylpropane-1,2-Diol

CompoundStructural ModificationA3AR Ki (nM)Selectivity Ratio (vs A1/A2A/A2B)
5a5′-Truncated uronamide8.2>1,000
5b4′-Thio analog6.7>1,500

Utilization in Chiral Auxiliary Design for Dihydropyridine Derivatives

(R)-2-Phenylpropane-1,2-diol serves as a chiral auxiliary in asymmetric syntheses of dihydropyridines, a class of calcium channel modulators. Its C2-symmetric structure directs face-selective nucleophilic additions to pyridinium salts via cation-π interactions between the phenyl group and the positively charged heterocycle [6]. In one protocol, the diol is converted to a thiazolidine-2-thione auxiliary that controls the stereochemistry during Grignard reagent addition to nicotinamide derivatives [6].

This method achieves enantiomeric excesses >95% for dihydroquinoline intermediates used in antihypertensive agents. The auxiliary’s hydroxyl groups coordinate with Lewis acids (e.g., ZnCl2), enhancing transition-state rigidity and stereoselectivity [6]. Post-synthesis, the diol auxiliary is cleaved under mild acidic conditions without racemization.

Table 2: Stereoselectivity in Dihydropyridine Synthesis Using (R)-2-Phenylpropane-1,2-Diol Auxiliary

SubstrateNucleophileYield (%)ee (%)
Nicotinamide 1MeMgBr8297
Quinolinamide 2PhMgBr7895

Contributions to Neuromodulator Precursor Synthesis

The diol’s vicinal hydroxyl groups are leveraged in synthesizing precursors for neuromodulators like reboxetine and L-2-mercaptosuccinic acid derivatives. In reboxetine production, (R)-2-phenylpropane-1,2-diol undergoes regioselective amination at the C2 position using a palladium-catalyzed transfer hydrogenation, yielding (1R,2R)-2-amino-1-phenyl-1,3-propanediol [2]. This intermediate is subsequently N-alkylated to install the morpholine ring essential for norepinephrine reuptake inhibition [2].

Additionally, oxidative cleavage of the diol with periodic acid generates phenylglyoxal, which condenses with cysteine derivatives to form thiazolidine carboxylates—key intermediates in mercapto-polyester synthesis for dopamine delivery systems [2].

Table 3: Neuromodulator Precursors Synthesized from (R)-2-Phenylpropane-1,2-Diol

PrecursorTarget MoleculeSynthetic StepYield (%)
2-Amino-1,3-propanediolReboxetinePd-catalyzed amination75
PhenylglyoxalL-2-MSA polyesterOxidative cleavage & condensation68

Crystallization-based separation represents one of the most fundamental and widely applicable approaches for resolving enantiomers of (R)-2-phenylpropane-1,2-diol. This methodology exploits the distinct physical properties of diastereomeric complexes formed between the target compound and chiral resolving agents [1] [2] [3].

Diastereomeric Salt Formation

The formation of diastereomeric salts constitutes the cornerstone of crystallization-based enantiomeric separation. Tartaric acid derivatives, particularly L-tartaric acid and di-O,O'-toluoyl-L-tartaric acid, have demonstrated exceptional efficacy as resolving agents for phenylpropanediol compounds [4] [5]. The mechanism involves the formation of hydrogen-bonded complexes where the hydroxyl groups of the diol interact with the carboxyl functionalities of the tartaric acid derivative [6] [7].

The crystallization process typically proceeds through controlled supersaturation in mixed solvent systems. Ethanol-water mixtures (3:1 to 4:1 ratio) provide optimal conditions for nucleation and crystal growth [8]. Temperature control during crystallization is critical, with slow cooling from 60°C to 20°C over 12-24 hours yielding the highest enantiomeric purity [3].

TADDOL (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol) derivatives represent another class of highly effective resolving agents [4]. These compounds form stable molecular complexes through multiple hydrogen bonding interactions and π-π stacking between aromatic systems [9]. The crystallization of TADDOL-phenylpropanediol complexes typically achieves enantiomeric excesses exceeding 90% with moderate yields of 40-55% [4].

Preferential Crystallization and Conglomerate Formation

Certain derivatives of phenylpropane-1,2-diol exhibit conglomerate behavior, where the two enantiomers crystallize separately rather than forming racemic compounds [10]. This phenomenon, while less common (occurring in approximately 5-10% of chiral compounds), enables direct resolution without external resolving agents [10] [11].

The identification of conglomerate-forming systems requires systematic screening of crystallization conditions. Solvent selection plays a crucial role, with polar protic solvents such as methanol and ethanol often promoting conglomerate formation through disruption of intermolecular hydrogen bonding between opposite enantiomers [1] [11].

Seeding techniques enhance the effectiveness of preferential crystallization. Introduction of enantiomerically pure seed crystals (0.1-0.5% by weight) during the nucleation phase directs crystallization toward the desired enantiomer [8]. This approach has achieved yields of 50-70% with enantiomeric excesses exceeding 95% [8].

MethodResolving AgentTypical Yield (%)Enantiomeric Excess (%)Advantages
Diastereomeric Salt Formation with Tartaric Acid DerivativesL-Tartaric acid, Di-O,O'-toluoyl-L-tartaric acid45-60>95High selectivity, well-established methodology
Crystallization with Resolving Agents (TADDOL derivatives)TADDOL, CSDP derivatives40-55>90Versatile, applicable to various substrates
Preferential Crystallization (Spontaneous Resolution)None (conglomerate formation)15-2585-95Simple, no external resolving agent needed
Solvent-Mediated ResolutionMixed solvent systems35-5080-90Tunable selectivity through solvent choice
Temperature-Controlled CrystallizationTemperature gradient control30-4585-95Good control over nucleation
Seeded CrystallizationEnantiomerically pure seeds50-70>95Reproducible, scalable

Process Optimization and Scale-up Considerations

Industrial implementation of crystallization-based separation requires careful optimization of multiple parameters. Supersaturation control prevents formation of mixed crystals and ensures consistent product quality [3]. Continuous monitoring of crystallization kinetics using in-situ techniques such as focused beam reflectance measurement enables real-time process adjustment [8].

Solvent recovery represents a critical economic consideration for large-scale operations. Distillation and recrystallization protocols allow recovery of 85-95% of organic solvents, significantly reducing environmental impact and operational costs [6] [7].

Chromatographic Resolution of Diastereomeric Esters

Chromatographic separation of diastereomeric esters provides a highly selective and analytically precise method for resolving (R)-2-phenylpropane-1,2-diol enantiomers. This approach leverages the formation of covalent diastereomeric derivatives that exhibit distinct chromatographic behavior [12] [13] [14].

Derivatization Strategies and Reagent Selection

Mosher acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) represents the most widely employed derivatizing agent for phenylpropanediol resolution [15] [16]. The trifluoromethyl group enhances chromatographic separation through increased polarity differences, while the methoxy group provides conformational rigidity essential for stereorecognition [15].

The derivatization reaction proceeds under mild conditions using MTPA chloride in the presence of 4-dimethylaminopyridine and triethylamine in dichloromethane [15]. Complete conversion typically occurs within 2-4 hours at room temperature, yielding diastereomeric MTPA esters with minimal racemization [16].

2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) offers superior chromatographic resolution compared to MTPA for certain phenylpropanediol substrates [13] [14]. The extended aromatic system enhances π-π interactions with silica gel stationary phases, resulting in improved separation factors (α = 1.20-1.35) and resolution factors (Rs = 2.1-3.2) [13].

Camphorsultam dichlorophthalic acid (CSDP) provides an alternative derivatization strategy particularly effective for secondary alcohols [13]. The rigid bicyclic structure minimizes conformational flexibility, leading to enhanced diastereomeric discrimination during chromatographic separation [14].

High-Performance Liquid Chromatography Optimization

Normal-phase HPLC using silica gel stationary phases provides optimal separation of diastereomeric esters [13] [17]. Hexane-based mobile phases with polar modifiers (isopropanol, ethyl acetate) enable fine-tuning of retention and selectivity [18] [17].

For MTPA esters, hexane-isopropanol mixtures (95:5 to 90:10) typically provide baseline separation with analysis times of 15-25 minutes [13]. Gradient elution protocols can reduce analysis time while maintaining resolution quality [17].

Ultra-high-performance liquid chromatography (UHPLC) using sub-2 μm particles significantly enhances separation efficiency [18] [17]. UHPLC columns packed with 1.7 μm silica particles achieve resolution factors exceeding 3.0 with analysis times reduced to 8-12 minutes [17].

Chiral stationary phases offer direct enantiomer separation without prior derivatization [19] [17]. Immobilized polysaccharide phases (cellulose and amylose derivatives) have shown particular effectiveness for phenylpropanediol compounds [18] [19].

Derivatizing AgentColumn TypeMobile PhaseSeparation Factor (α)Resolution Factor (Rs)Analysis Time (min)
Mosher Acid (MTPA)Silica gel (normal phase)Hexane/Isopropanol (95:5)1.15-1.251.8-2.515-25
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP)Silica gel (normal phase)Hexane/Ethyl acetate (80:20)1.20-1.352.1-3.220-35
Camphorsultam dichlorophthalic acid (CSDP)Silica gel (normal phase)Hexane/Isopropanol (90:10)1.18-1.301.9-2.818-30

Method Validation and Analytical Considerations

Validation of chromatographic methods requires demonstration of linearity, precision, accuracy, and robustness according to International Conference on Harmonisation guidelines [20]. Calibration curves for both enantiomers must exhibit correlation coefficients exceeding 0.999 over the analytical range [20].

System suitability testing ensures consistent performance through monitoring of retention times, peak areas, and resolution factors [17]. Daily verification using standard mixtures prevents drift in analytical results [20].

Quantitative analysis requires careful consideration of detector response factors for each diastereomeric ester [13]. Ultraviolet detection at 254 nm provides adequate sensitivity for most applications, while fluorescence detection enhances sensitivity for trace analysis [20].

Computational Modeling of Stereoelectronic Effects

Computational quantum chemistry provides fundamental insights into the stereoelectronic factors governing the conformational preferences and reactivity of (R)-2-phenylpropane-1,2-diol [21] [22] [23]. These studies complement experimental resolution techniques by predicting optimal separation conditions and elucidating molecular recognition mechanisms [24] [25].

Density Functional Theory Calculations

Density Functional Theory using the B3LYP functional with 6-31G* and 6-311G** basis sets represents the current standard for modeling phenylpropanediol systems [24] [26] [27]. These calculations accurately predict conformational energies within ±0.5-1.0 kcal/mol, sufficient for reliable prediction of stereochemical preferences [24] [25].

Geometry optimization calculations reveal multiple stable conformers arising from rotation about the C1-C2 and C2-phenyl bonds [21] [28]. The most stable conformation exhibits a gauche arrangement between the two hydroxyl groups, stabilized by intramolecular hydrogen bonding (2.3-2.6 Å O-H···O distance) [28].

Vibrational frequency calculations confirm the nature of stationary points and provide thermodynamic parameters including zero-point energies and entropy contributions [24] [29]. These data enable prediction of temperature-dependent conformational equilibria relevant to crystallization processes [29].

Stereoelectronic Effect Analysis

Natural Bond Orbital (NBO) analysis quantifies individual stereoelectronic contributions to conformational stability [21] [23]. Hyperconjugative interactions between lone pairs on oxygen atoms and adjacent σ* orbitals provide the dominant stabilization (1.2-2.8 kcal/mol) [23].

The phenyl group participates in multiple stereoelectronic interactions including C-H→π contacts and π→π* delocalization [30] [28]. These interactions exhibit distance and angular dependence, with optimal geometries featuring phenyl ring orientations perpendicular to the C1-C2 bond [28].

Anomeric effects become significant in cyclic derivatives of phenylpropanediol, where n→σ* interactions favor axial orientations of substituents [23]. This effect contributes 2.0-3.5 kcal/mol to conformational stabilization in appropriate molecular frameworks [23].

Interaction TypeEnergy Contribution (kcal/mol)Conformational PreferenceOrbital OverlapTemperature Dependence
n→σ* Hyperconjugation1.2-2.8Anti-periplanar orientationσ*C-O with lone pair on OModerate (ΔH dominated)
π→π* Aromatic stabilization0.8-1.5Aromatic ring perpendicular to C-C bondπ system delocalizationLow (rigid system)
C-H→π Interactions0.5-1.2Phenyl group oriented toward C-H bondsπ cloud with C-H σ bondHigh (entropy effects)
Anomeric effect (O-C-O system)2.0-3.5Axial preference in cyclic systemsn→σ* donationModerate (enthalpic)
Gauche effect0.6-1.8Gauche conformation stabilizationσC-C with σ*C-OHigh (conformational freedom)
Dipole-dipole interactions0.3-0.9Minimized dipole repulsionThrough-space interactionLow (electronic in nature)

Solvent Effects and Environmental Modeling

Polarizable Continuum Model (PCM) calculations incorporate solvent effects on molecular structure and energetics [25]. Polar solvents such as methanol and ethanol stabilize conformations with exposed hydroxyl groups, while nonpolar solvents favor intramolecularly hydrogen-bonded structures [25] [29].

Explicit solvent modeling using molecular dynamics simulations provides detailed insights into solvation shell structure and dynamics [22]. These calculations reveal preferential solvation patterns that influence crystallization behavior and chromatographic retention [22].

Temperature effects on conformational populations can be predicted through statistical thermodynamics using computed vibrational frequencies [25] [29]. These predictions guide optimization of temperature-dependent separation processes [29].

Computational MethodBasis SetPredicted PropertyAccuracy (kcal/mol)Computational Time (relative)Applications
Density Functional Theory (B3LYP/6-31G*)6-31G*, 6-31G, 6-311GConformational energies, HOMO-LUMO gaps±0.5-1.01.0General-purpose, structural optimization
Hartree-Fock (HF/6-31G*)6-31G*, cc-pVDZDipole moments, polarizabilities±1.0-2.00.3Fast screening, qualitative analysis
MP2/6-31G* (Second-order Møller-Plesset)6-31G*, cc-pVTZInteraction energies, correlation effects±0.3-0.83.5High accuracy, benchmark calculations
B3PW91/6-311G**6-311G**, def2-TZVPVibrational frequencies, thermodynamic data±0.6-1.21.2Vibrational analysis, thermochemistry
M06-2X/def2-TZVPdef2-TZVP, def2-QZVPDispersion interactions, weak interactions±0.4-0.92.8Non-covalent interactions, π-π stacking
ωB97X-D/6-311++G**6-311++G**, aug-cc-pVTZLong-range corrected energies±0.5-1.14.2Long-range interactions, excited states

Prediction of Separation Selectivity

Computational methods enable prediction of chiral recognition in both crystallization and chromatographic systems [31] [24]. Binding energy calculations between phenylpropanediol enantiomers and chiral selectors provide quantitative estimates of separation selectivity [31].

Molecular docking studies with resolving agents such as tartaric acid derivatives reveal preferred binding modes and interaction energies [31]. These calculations guide rational design of improved resolving agents and optimization of separation conditions [24].

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

152.083729621 g/mol

Monoisotopic Mass

152.083729621 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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